Enhanced Lipophilicity (XLogP3) Confers Improved Membrane Permeability Potential Relative to the Oxetan-3-yl Analog
The XLogP3-AA value for the target compound is computed as -0.2 [1], whereas the closest ring-constrained analog, 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CID 97545188), has a computed XLogP3-AA of -0.9 [2]. This represents a +0.7 log unit increase in lipophilicity for the target compound.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 1707563-96-9) |
| Quantified Difference | +0.7 log units for target compound |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) [1]; Computed by XLogP3 3.0 (PubChem release 2021.05.07) [2] |
Why This Matters
The +0.7 increase in XLogP3 predicts significantly higher membrane permeability and potentially improved bioavailability, which is a key differentiator for selecting a scaffold with better drug-like properties.
- [1] PubChem. (2026). Computed Descriptors for CID 66214969: 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. National Center for Biotechnology Information. View Source
- [2] PubChem. (2021). Computed Descriptors for CID 97545188: 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde. National Center for Biotechnology Information. View Source
